molecular formula C8H16O2 B098148 trans-2-Hexenal dimethyl acetal CAS No. 18318-83-7

trans-2-Hexenal dimethyl acetal

Cat. No. B098148
CAS RN: 18318-83-7
M. Wt: 144.21 g/mol
InChI Key: OSVRJMZINDGZFB-VOTSOKGWSA-N
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Description

Trans-2-hexenal dimethyl acetal is not directly studied in the provided papers. However, the papers do provide insights into related compounds and reactions that can help infer some aspects of trans-2-hexenal dimethyl acetal's behavior and properties. For instance, the study of gas-phase reactions of trans-2-hexenal with ozone suggests that similar unsaturated oxygenates may undergo reactions with atmospheric constituents, which could be relevant for understanding the environmental fate of trans-2-hexenal dimethyl acetal .

Synthesis Analysis

The synthesis of related compounds, such as 5-hydroxy-(2E)-hexenal, has been achieved through a proline-catalyzed asymmetric self-aldolization of acetaldehyde . This indicates that catalytic methods can be employed to synthesize complex molecules from simpler precursors, which could potentially be applied to the synthesis of trans-2-hexenal dimethyl acetal.

Molecular Structure Analysis

While the molecular structure of trans-2-hexenal dimethyl acetal is not directly discussed, the studies of similar compounds provide insights into the structural features that are important for their reactivity. For example, the presence of unsaturated bonds and oxygen-containing functional groups in trans-2-hexenal and its derivatives are likely to influence their chemical behavior .

Chemical Reactions Analysis

The gas-phase reactions of trans-2-hexenal with ozone involve the formation of carbonyl products such as n-butanal and glyoxal . These findings suggest that trans-2-hexenal dimethyl acetal may also participate in similar reactions, potentially leading to the formation of various oxidation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-2-hexenal dimethyl acetal can be inferred from the behavior of structurally related compounds. For instance, the gas-phase pyrolyses of cis- and trans-2,3-dimethyloxetan provide information on the thermal stability and decomposition pathways of cyclic acetals, which could be relevant to the acetal functional group in trans-2-hexenal dimethyl acetal . The reaction rate constants and product yields from the ozone reaction study also give an indication of the reactivity and potential atmospheric lifetime of compounds similar to trans-2-hexenal dimethyl acetal .

Scientific Research Applications

  • Chemical Synthesis and Bioactivity :trans-2-Hexenal has been explored in various chemical syntheses, notably in the production of amino sugars, demonstrating its utility in carbohydrate chemistry (Dyong & Wiemann, 1980). It also exhibits biological activities, such as being a component of 'green odor', known for its stress-relieving effects, as shown in studies involving positron emission tomography in monkeys (Sasabe et al., 2003).

  • Agricultural and Food Industry Applications :In agriculture, trans-2-Hexenal has been used to control postharvest diseases in fruits like tomatoes, indicating its potential as a natural biocide (Guo et al., 2014). It has also been incorporated into microcapsules for preserving pears, highlighting its role in food preservation (Dong et al., 2021).

  • Monitoring and Quality Control in Food Products :In the food industry, trans-2-Hexenal has been identified as a potential marker for volatile changes in products like apple juice, aiding in quality control and shelf-life estimation (Kebede et al., 2020).

  • Pest Control and Plant Protection :trans-2-Hexenal exhibits nematicidal activity, as shown in studies against pests like the Southern Root-Knot Nematode on tomato plants, suggesting its application in eco-friendly pest management (Lu et al., 2017).

  • Applications in Flavor and Fragrance Industry :Its utility in the flavor and fragrance industry is evident in studies exploring its biotransformation to produce aroma compounds, like in the enzymatic reduction of trans-2-hexenal to trans-2-hexenol (Varga et al., 2021).

  • Potential Health Impacts :The health impact of trans-2-Hexenal is a subject of study, with research indicating its possible carcinogenic potential based on epigenetic effects, highlighting the need for careful consideration in its applications (Nádasi et al., 2005).

  • Environmental and Atmospheric Chemistry :Its role in atmospheric chemistry is noted, especially in the context of gas-phase reactions with ozone, contributing to our understanding of atmospheric processes and pollutant formation (Grosjean et al., 1996).

Safety And Hazards

Trans-2-Hexenal dimethyl acetal should not be used as a fragrance ingredient according to the IFRA Standard . The Expert Panel for Fragrance Safety recommends not to use trans-2-Hexenal dimethyl acetal as or in fragrance ingredients in any finished product application .

properties

IUPAC Name

(E)-1,1-dimethoxyhex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-5-6-7-8(9-2)10-3/h6-8H,4-5H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVRJMZINDGZFB-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885025
Record name 2-Hexene, 1,1-dimethoxy-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Green fruity aroma
Record name 1,1-Dimethoxy-trans-2-hexene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1706/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 1,1-Dimethoxy-trans-2-hexene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1706/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.867-0.871
Record name 1,1-Dimethoxy-trans-2-hexene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1706/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

trans-2-Hexenal dimethyl acetal

CAS RN

18318-83-7
Record name trans-2-Hexenal dimethyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18318-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethoxyhex-2-ene, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018318837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexene, 1,1-dimethoxy-, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hexene, 1,1-dimethoxy-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1,1-dimethoxyhex-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1-DIMETHOXYHEX-2-ENE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04H497DX4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,1-Dimethoxy-trans-2-hexene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
KM Ko, CJ Rhu, JW Kim, SK Lee - Analytical Science and …, 2018 - koreascience.kr
Twenty-two allergy-induced aromatics in children were analyzed using a gas chromatography flame ionization detector (GC-FID) and gas chromatography mass spectrometer (GC-MSD)…
Number of citations: 0 koreascience.kr
V Anantharamkrishnan, T Hoye… - Journal of agricultural …, 2020 - ACS Publications
… Citral diethyl acetal and trans-2-hexenal dimethyl acetal, somewhat surprisingly, were also observed to form covalent linkages with BLG. Acetals are stable under basic conditions but …
Number of citations: 32 pubs.acs.org
F Grundschober - Fragrances: Beneficial and Adverse Effects, 1998 - Springer
The International Fragrance Association (IFRA) was created in 1973 to ensure the safe use of fragrance ingredients by establishing a system of self-regulation for the fragrance industry. …
Number of citations: 1 link.springer.com
Q Zhu - 1994 - search.proquest.com
A net (2, 3) sigmatropic rearrangement reaction using divalent germanium has been developed. When germanium (II) dichloride dioxane complex was treated with cinnamaldehyde …
Number of citations: 2 search.proquest.com
Q Lv, Q Zhang, W Li, H Li, P Li, Q Ma… - Journal of separation …, 2013 - Wiley Online Library
This paper presents a method for the simultaneous determination of 48 fragrance allergens in four types of toys (plastic toys, play clays, plush toys, and paper toys) based on GC with …
J Yuan, V Anantharamkrishnan, TR Hoye… - Journal of Agricultural …, 2023 - ACS Publications
Thermal processing (eg, pasteurization and sterilization) is a critical step ensuring the microbial safety of our foods. Previous work from our laboratory has examined the covalent …
Number of citations: 2 pubs.acs.org
Z Wang, Q Zhang, H Li, Q Lv… - Journal of separation …, 2018 - Wiley Online Library
This paper presents a simple, rapid, and green method based on a static headspace gas chromatography–mass spectrometry for determining 58 fragrance allergens in plush toys. This …
S Dixit - CHEMICAL INDUSTRY DIGEST, 2007 - sitaramdixit.synthasite.com
Mother Nature s greatest gift to humans has been her plants. Plants have always fascinated humans down the ages and fulfilled their basic need of food, clothing and shelter. In addition …
Number of citations: 2 sitaramdixit.synthasite.com
F Wang, J Yi, Y Nishimoto, M Yasuda - Synthesis, 2021 - thieme-connect.com
… General procedure B with trans-2-hexenal dimethyl acetal (6k; 0.076 g, 0.528 mmol), n-hexyl diazoacetate (2b; 0.112 g, 0.653 mmol), InBr 3 (0.023 g, 0.065 mmol). The yield of the …
Number of citations: 5 www.thieme-connect.com
Y Liu, Z Wang, Q Zhang, H Bai, Y Cai, Z Yan… - … of Chromatography A, 2019 - Elsevier
Herein, we report a multi–residue method based on dissolution–precipitation extraction combined with gas chromatography-tandem mass spectrometry (GC–MS/MS) analysis for …
Number of citations: 6 www.sciencedirect.com

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